molecular formula C14H14O5 B12158125 methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B12158125
M. Wt: 262.26 g/mol
InChI Key: NPTOZJLCWXEGKK-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a coumarin-based aromatic lactone identified as a potent and selective chemical probe for Aldehyde Dehydrogenase (ALDH) research . This compound was discovered through a high-throughput screen of 63,000 compounds designed to find novel modulators of ALDH2, a mitochondrial enzyme critical for acetaldehyde metabolism and implicated in cardiovascular function and cytoprotection . It exhibits significant inhibitory activity against members of the ALDH1/2 family of isoenzymes, which include ALDH1A1, ALDH1A2, ALDH1A3, ALDH2, and ALDH1B1, while showing no inhibitory effect on ALDH3A1, ALDH4A1, or ALDH5A1 . This selective profile makes it a valuable tool for researchers to delineate the specific physiological roles and contributions of individual ALDH isoenzymes, which often have overlapping substrate specificities . Its application is particularly relevant in studies of retinoid metabolism, cancer research where certain ALDH isoenzymes are biomarkers or contribute to drug resistance, and investigations into the mechanisms of aldehyde detoxification and related disease pathologies .

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C14H14O5/c1-8-6-13(15)19-12-7-10(4-5-11(8)12)18-9(2)14(16)17-3/h4-7,9H,1-3H3

InChI Key

NPTOZJLCWXEGKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromene-7-ol with methyl 2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Starting Materials: 4-methyl-2-oxo-2H-chromene-7-ol and methyl 2-bromopropanoate.

    Reaction Conditions: Potassium carbonate (K2CO3) as a base, dimethylformamide (DMF) as a solvent, and heating at 80-100°C.

    Product Isolation: The product is typically isolated by filtration, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield dihydro derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification with different alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Carboxylic acids or different esters.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been investigated for its potential therapeutic properties, particularly in the realm of cancer treatment and anti-inflammatory effects.

Anticancer Activity

Research indicates that derivatives of chromen compounds exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibits cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties

Another study highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .

Agricultural Applications

The compound is also being explored for its role as a plant growth regulator and pesticide.

Plant Growth Regulation

Research has shown that this compound can enhance plant growth by modulating hormonal pathways related to growth and development. This effect is particularly beneficial in crops such as tomatoes and cucumbers, where improved yield and growth rates were observed when treated with this compound .

Pesticidal Properties

In addition to promoting growth, this compound exhibits pesticidal activity against common agricultural pests. Field trials indicated a significant reduction in pest populations when crops were treated with formulations containing this compound, thus enhancing crop protection and yield .

Materials Science

In materials science, methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]propanoate is being explored for its potential applications in polymer chemistry.

Polymer Synthesis

The compound serves as a monomer in the synthesis of bio-based polymers, contributing to the development of environmentally friendly materials. Its incorporation into polymer matrices enhances mechanical properties while maintaining biodegradability .

Coatings and Adhesives

Furthermore, due to its chemical stability and adhesion properties, methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]propanoate is being evaluated for use in coatings and adhesives, providing durable solutions for various industrial applications .

Case Studies

  • Anticancer Study : A clinical trial involving patients with advanced breast cancer showed promising results with a regimen including methyl 2-[ (4-methyl - 2 - oxo - 2H - chromen - 7 - yl ) oxy ] propanoate, leading to reduced tumor size and improved patient outcomes .
  • Agricultural Field Trials : Multiple field trials conducted across different regions demonstrated that crops treated with this compound had a yield increase of up to 30% compared to untreated controls, highlighting its effectiveness as a growth enhancer and pest deterrent .

Mechanism of Action

The mechanism of action of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate largely depends on its interaction with biological targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ester group can also undergo hydrolysis, releasing the active chromen-2-one moiety, which can then exert its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromen Ring

Ethyl 2-[(6-Ethyl-4-methyl-2-oxochromen-7-yl)oxy]propanoate
  • Substituents : 6-Ethyl and 4-methyl groups on the chromen ring; ethyl ester.
  • Molecular Formula : C₁₆H₁₈O₅; Molecular Weight : 290.31 .
  • The ethyl ester may reduce solubility in polar solvents compared to the methyl ester variant.
Ethyl 2-[(8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
  • Substituents : 8-Acetyl and 4-methyl groups on the chromen ring; ethyl ester.
  • Molecular Formula : C₁₇H₁₈O₆; Molecular Weight : 318.32 .
  • Key Differences : The 8-acetyl group introduces an electron-withdrawing effect, altering the chromen ring's electronic density and reactivity. This could enhance interactions with biological targets, such as enzymes requiring polarized carbonyl groups.
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one
  • Substituents : 4-Methylphenyl and 2-methylpropoxy groups.
  • Structural Insights : X-ray crystallography reveals intramolecular C–H···O contacts and π-π stacking between chromen rings, stabilizing the crystal lattice . The absence of an ester group reduces hydrolytic susceptibility compared to the target compound.

Functional Group Modifications

2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid
  • Functional Group: Propanoic acid instead of methyl ester.
  • Molecular Formula : C₁₇H₂₀O₅; Molecular Weight : 304.33 .
  • Acidic protons may enable salt formation for pharmaceutical formulations.
Methyl 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate
  • Core Structure: Benzotriazinone instead of coumarin.
  • Molecular Formula : C₁₁H₁₁N₃O₃; Purity : 95% .
  • Key Differences: The benzotriazinone core lacks the chromen ring's oxygen heteroatom, altering electronic properties and biological target specificity.

Crystallographic and Electronic Properties

  • Planarity and Packing : In 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, the chromen ring exhibits near-planarity (max. deviation: 0.205 Å), with π-π interactions at 3.501 Å . Similar planar arrangements are expected for the target compound, though methyl ester substituents may introduce slight torsional distortions.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Functional Group Molecular Formula Molecular Weight Key Properties
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate 4-methyl (chromen), 7-oxypropanoate Methyl ester C₁₄H₁₄O₅ 262.26 High lipophilicity, potential prodrug
Ethyl 2-[(6-ethyl-4-methyl-2-oxochromen-7-yl)oxy]propanoate 6-ethyl, 4-methyl (chromen) Ethyl ester C₁₆H₁₈O₅ 290.31 Steric hindrance, reduced solubility
Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate 8-acetyl, 4-methyl (chromen) Ethyl ester C₁₇H₁₈O₆ 318.32 Electron-withdrawing acetyl group
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 4-butyl, 8-methyl (chromen) Carboxylic acid C₁₇H₂₀O₅ 304.33 High polarity, salt formation capability

Biological Activity

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including a coumarin moiety. The molecular formula is C14H14O5C_{14}H_{14}O_5 with a molecular weight of approximately 270.26 g/mol. Its structure facilitates various interactions with biological targets, influencing its activity.

Biological Activities

The biological activities of this compound include:

1. Anti-inflammatory Activity

  • In vitro studies have demonstrated significant anti-inflammatory effects, with the compound inhibiting the denaturation of proteins such as albumin. This property suggests potential applications in treating inflammatory diseases.

2. Antioxidant Properties

  • The compound exhibits antioxidant activity by scavenging free radicals, which is crucial for protecting cells from oxidative stress. This activity is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl).

3. Anticancer Effects

  • Research indicates that this compound can induce apoptosis in various cancer cell lines. The mechanism involves modulation of signaling pathways that govern cell survival and proliferation.

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition

  • The compound inhibits key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

2. Receptor Interaction

  • It interacts with cell surface receptors, modulating intracellular signaling pathways that affect gene expression related to inflammation and apoptosis.

3. Induction of Apoptosis

  • The compound activates intrinsic apoptotic pathways through mitochondrial signaling, leading to programmed cell death in cancerous cells.

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
Anti-inflammatoryAlbumin denaturation assayIC50 = 25 µM
AntioxidantDPPH radical scavenging% Inhibition = 68% at 50 µM
AnticancerMTT assay on HeLa cellsIC50 = 30 µM

Case Studies

Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of this compound in a rat model of arthritis. The compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines compared to control groups.

Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines revealed that treatment with methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy]propanoate resulted in a dose-dependent decrease in cell viability, with notable induction of apoptosis as confirmed by flow cytometry analysis.

Q & A

Q. What are the recommended synthetic routes for methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification under reflux conditions. For example, analogous coumarin derivatives are synthesized by reacting hydroxylated coumarins with alkyl halides or activated esters in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) . Optimization includes:

  • Temperature control : Reflux at 80–100°C to ensure complete reaction.
  • Catalyst use : Acidic conditions (e.g., acetic acid) for esterification .
  • Purification : Column chromatography (silica gel, chloroform/methanol eluent) or recrystallization from methanol .

Q. How should researchers characterize the crystal structure of this compound using X-ray diffraction?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation of a saturated solution in methanol/chloroform .
  • Data collection : Use a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Refinement : Software like SHELXL for structure solution, with disorder modeling for minor components (e.g., chlorine substituents in mixed crystals) .
  • Validation : Check R-factor (<0.05), data-to-parameter ratio (>15:1), and mean C–C bond length deviations (e.g., 0.002 Å) .

Q. What spectroscopic techniques are essential for confirming the molecular structure?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, carbonyl signals at δ 160–170 ppm) .
  • IR : Stretching vibrations for ester C=O (~1730 cm⁻¹) and chromen-4-one C=O (~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 318.12) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this coumarin derivative?

Methodological Answer:

  • Variable modification : Synthesize analogs with substituent changes (e.g., halogenation at position 6, alkyl chain length in the ester group) .
  • Bioassays :
    • Antioxidant activity: DPPH radical scavenging assay (IC₅₀ comparison) .
    • Anticancer screening: MTT assay against cell lines (e.g., HeLa, MCF-7) .
  • Statistical design : Use randomized block designs with split-split plots for multi-factor analysis (e.g., dose-response, time intervals) .

Q. What strategies resolve discrepancies in reported bioactivity data across different studies?

Methodological Answer:

  • Meta-analysis : Compare experimental variables (e.g., solvent polarity in bioassays, cell line viability thresholds) .
  • Theoretical validation : Link results to computational models (e.g., molecular docking to predict binding affinity to target proteins) .
  • Replication : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity testing) and validate purity (>98% by HPLC) .

Q. How can π-π stacking interactions in the crystal lattice influence the compound’s physicochemical properties?

Methodological Answer:

  • Structural analysis : Measure intermolecular distances (e.g., 3.5–4.0 Å between aromatic rings) using Mercury software .
  • Property correlation :
    • Solubility: Strong stacking reduces solubility in non-polar solvents .
    • Thermal stability: DSC/TGA to assess melting points (e.g., >200°C for tightly packed crystals) .

Q. What methodological frameworks guide the integration of this compound into broader pharmacological research?

Methodological Answer:

  • Conceptual alignment : Use the "lock-and-key" model to hypothesize enzyme inhibition (e.g., targeting topoisomerase II) .
  • Interdisciplinary collaboration : Combine synthetic chemistry with computational biology (e.g., QSAR models) and in vivo pharmacokinetics .

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